Dual 13C/d3 Labeling Provides a Distinct +4 Da Mass Shift with Enhanced Isotopic Purity
In contrast to unlabeled clevidipine (MW 456.32) and the deuterium-only labeled analog clevidipine-d7 (MW ~463), (R)-Clevidipine-13C,d3 offers a specific mass increment of +4 Da (MW 460.33) . This distinct mass shift positions the internal standard signal in a region less prone to isotopic overlap with the analyte's M+1, M+2, or M+3 isotopic peaks, thereby reducing cross-signal contribution and improving quantitative accuracy [1].
| Evidence Dimension | Molecular weight and isotopic mass shift |
|---|---|
| Target Compound Data | MW 460.33 g/mol; mass shift +4 Da |
| Comparator Or Baseline | Unlabeled Clevidipine: MW 456.32 g/mol; Clevidipine-d7: MW ~463 g/mol, mass shift +7 Da |
| Quantified Difference | +4 Da (vs. unlabeled) and -3 Da (vs. clevidipine-d7) shift differential |
| Conditions | Calculated from molecular formulas; mass spectrometry (MS) detection context |
Why This Matters
The +4 Da shift minimizes isotopic interference in MS, a critical factor for achieving the <15% accuracy and precision required by bioanalytical method validation guidelines.
- [1] Tan A, Hussain S, Musuku A, et al. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. J Mass Spectrom Adv Clin Lab. 2022;24:36-43. doi:10.1016/j.jmsacl.2022.04.001 View Source
